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VHL Ligand-Linker Conjugates 15

Cat. No.: B11931144
M. Wt: 724.8 g/mol
InChI Key: WBMXUVVXKXJJQS-PNBNRWGDSA-N
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Description

Overview of Proteolysis-Targeting Chimeras (PROTACs)

At the forefront of TPD are Proteolysis-Targeting Chimeras (PROTACs). frontiersin.org These are heterobifunctional molecules, meaning they have two distinct active ends connected by a chemical linker. nih.govnih.gov One end, the "warhead," is designed to bind to a specific protein of interest (POI) that is implicated in a disease. The other end, the "anchor," binds to an E3 ubiquitin ligase, a key enzyme in the UPS. nih.gov

Fundamental Mechanism of Action of PROTACs

The primary function of a PROTAC is to act as a molecular bridge, bringing the target protein and the E3 ligase into close proximity. jsr.orgnih.gov This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from the E3 ligase to the target protein. nih.gov The "tagging" of the target protein with a chain of ubiquitin molecules marks it for destruction by the proteasome, a large protein complex that acts as the cell's garbage disposal. jsr.orgfrontiersin.org Once the tagged protein is degraded, the PROTAC molecule is released and can repeat the process, acting catalytically to destroy multiple copies of the target protein. jsr.org

Role of the Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase in PROTAC Technology

Over 600 different E3 ligases have been identified in humans, but only a handful have been successfully utilized in PROTAC design. researchgate.net Among these, the Von Hippel-Lindau (VHL) E3 ubiquitin ligase is a prominent and widely used choice. nih.govresearchgate.net VHL is a component of the CRL2VHL E3 ligase complex and naturally recognizes and targets the hypoxia-inducible factor-α (HIF-α) for degradation under normal oxygen conditions. nih.govresearchgate.net Its broad expression across various tissues and the availability of well-characterized, high-affinity small molecule ligands make it an attractive anchor for PROTACs. nih.govresearchgate.netdundee.ac.uk

VHL Ligand-Linker Conjugates 15: A Building Block for PROTACs

This compound is a chemical entity that consists of a VHL ligand coupled to a PROTAC linker. biocat.commedchemexpress.com This pre-fabricated component provides a crucial building block for researchers to synthesize novel PROTACs. By attaching a "warhead" specific to a desired target protein to the linker end of this conjugate, scientists can create a new PROTAC designed to degrade that specific protein. biocat.commedchemexpress.com

The design and optimization of the linker component in a PROTAC is a critical determinant of its success. The linker's length, rigidity, and chemical composition influence the formation and stability of the ternary complex (the E3 ligase-PROTAC-target protein assembly). computabio.comexplorationpub.com An optimized linker ensures the correct spatial arrangement between the E3 ligase and the target protein to enable efficient ubiquitination. computabio.comexplorationpub.com

While specific research findings on this compound itself are limited in publicly available literature, its utility is demonstrated in the construction of more complex PROTAC molecules. For instance, it is cited as a component used in the design of PROTACs targeting the BAF complex, which has vulnerabilities in cancer. medchemexpress.commedchemexpress.com

Below is a table detailing the key chemical properties of this compound:

PropertyValue
IUPAC Name (2S,4R)-N-[[2-[2-[4-(1,3-dioxolan-2-yl)phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide nih.gov
Molecular Formula C37H45FN4O8S nih.gov
Molecular Weight 724.8 g/mol nih.gov
CAS Number 2375564-62-6 nih.gov

The development and availability of components like this compound streamline the process of PROTAC synthesis, enabling researchers to more rapidly explore the degradation of a wide range of disease-relevant proteins. This modular approach accelerates the discovery of new therapeutic candidates for various conditions, including cancer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H45FN4O8S B11931144 VHL Ligand-Linker Conjugates 15

Properties

Molecular Formula

C37H45FN4O8S

Molecular Weight

724.8 g/mol

IUPAC Name

(2S,4R)-N-[[2-[2-[4-(1,3-dioxolan-2-yl)phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide

InChI

InChI=1S/C37H45FN4O8S/c1-22-30(51-21-40-22)24-5-6-25(29(17-24)48-14-13-47-27-9-7-23(8-10-27)34-49-15-16-50-34)19-39-32(44)28-18-26(43)20-42(28)33(45)31(36(2,3)4)41-35(46)37(38)11-12-37/h5-10,17,21,26,28,31,34,43H,11-16,18-20H2,1-4H3,(H,39,44)(H,41,46)/t26-,28+,31-/m1/s1

InChI Key

WBMXUVVXKXJJQS-PNBNRWGDSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCOC5=CC=C(C=C5)C6OCCO6

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCOC5=CC=C(C=C5)C6OCCO6

Origin of Product

United States

The Vhl E3 Ubiquitin Ligase System in Protein Homeostasis

Architecture and Function of the Cullin-RING Ligase 2 (CRL2^VHL) Complex

The VHL protein does not function in isolation; it is the substrate recognition subunit of a larger, multi-protein assembly known as the Cullin-RING Ligase 2 (CRL2^VHL) complex. nih.govrsc.org This complex is a member of the largest family of E3 ubiquitin ligases, the cullin-RING ligases (CRLs). nih.govresearchgate.net The architecture of the CRL2^VHL complex is modular, consisting of several key components:

Cullin 2 (CUL2): A scaffold protein that forms the backbone of the complex. It has an elongated, crescent-shaped structure with a C-terminal domain that binds to the RING box protein and an N-terminal domain that interacts with the adaptor and substrate recognition subunits. nih.govnih.gov

Elongin B and Elongin C (EloB/C): These proteins act as an adaptor, bridging the VHL protein to the CUL2 scaffold. oup.com

Ring-Box Protein 1 (Rbx1): This small protein contains a RING finger domain, which is crucial for recruiting the E2 ubiquitin-conjugating enzyme loaded with ubiquitin. oup.com

Von Hippel-Lindau Protein (VHL): As the substrate recognition subunit, VHL is responsible for identifying and binding to specific target proteins that are destined for degradation. nih.gov

The assembly of these components forms a functional E3 ligase that is poised to transfer ubiquitin to its substrates. The inherent flexibility of the CUL2 scaffold is thought to be a key feature that facilitates the optimal positioning of the substrate for ubiquitination. nih.govresearchgate.net

Molecular Recognition of Substrate Proteins by VHL

The specificity of the CRL2^VHL complex is determined by the ability of the VHL protein to recognize and bind to particular substrate proteins. nih.gov The most well-characterized substrates of VHL are the alpha subunits of the hypoxia-inducible factor (HIF) transcription factors, namely HIF-1α and HIF-2α. oup.commdpi.com

Under normal oxygen conditions (normoxia), specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. youtube.commdpi.com This post-translational modification creates a binding site that is recognized by the β-domain of the VHL protein. nih.gov The interaction between the hydroxylated proline and VHL is a critical event that dooms the HIF-α subunit for degradation. nih.govnih.gov In addition to HIFs, other proteins have been identified as VHL substrates, suggesting a broader role for this E3 ligase in cellular regulation. nih.govmdpi.com

Enzymatic Cascade of Ubiquitin Transfer Facilitated by VHL

Once the CRL2^VHL complex has bound to its substrate, it facilitates the transfer of ubiquitin, a small regulatory protein, to the target. This process, known as ubiquitination, occurs through a well-defined enzymatic cascade:

Activation (E1): A ubiquitin-activating enzyme (E1) activates a ubiquitin molecule in an ATP-dependent manner. nih.govyoutube.com

Conjugation (E2): The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). nih.govyoutube.com

Ligation (E3): The CRL2^VHL complex, through its Rbx1 subunit, recruits the ubiquitin-loaded E2 enzyme. oup.com The complex then brings the E2 enzyme into close proximity with the bound substrate, catalyzing the direct transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the substrate protein. nih.govacs.org

This process is repeated to form a polyubiquitin (B1169507) chain on the substrate, which acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and degrade the tagged protein. youtube.com The activity of the CRL2^VHL complex can be enhanced by a process called neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin subunit, which induces conformational changes that promote ubiquitin transfer. nih.gov

VHL Ligand-Linker Conjugate 15 in Research

The ability of VHL to specifically recognize and target proteins for degradation has been exploited in the development of PROTACs. VHL Ligand-Linker Conjugate 15 is a key building block in the synthesis of these powerful research tools. medchemexpress.commedchemexpress.com

Detailed Research Findings

In a notable study by Farnaby and colleagues, a structure-based design approach was used to develop potent PROTAC degraders for the BAF ATPase subunits SMARCA2 and SMARCA4, which are implicated in cancer. nih.gov This research led to the development of a highly potent and cooperative degrader named ACBI1. nih.govcancer-research-network.com The design and optimization of such PROTACs often involve the synthesis and testing of a library of molecules with different linkers connecting the VHL ligand to the target protein ligand. musechem.com

While the specific compound "VHL Ligand-Linker Conjugates 15" is commercially available for the construction of PROTACs, the detailed characterization of a PROTAC directly incorporating this exact conjugate and its specific biological effects are part of the broader research context of developing VHL-based degraders. medchemexpress.commedchemexpress.com The research by Farnaby et al. exemplifies the principles of this approach, where biophysical and structural data, including high-resolution crystal structures of ternary complexes (VHL-PROTAC-target protein), guide the rational design of effective degraders. nih.gov The success of PROTACs like ACBI1 demonstrates the potential of hijacking the CRL2^VHL complex to induce the degradation of high-profile drug targets. nih.govcancer-research-network.com

Chemical Properties of VHL Ligand-Linker Conjugate 15

The following table summarizes the key chemical properties of VHL Ligand-Linker Conjugate 15:

PropertyValueSource
Molecular Formula C37H45FN4O8S medchemexpress.com
Molecular Weight 724.84 g/mol medchemexpress.com
CAS Number 2375564-62-6 medchemexpress.com
IUPAC Name (2S,4R)-N-[[2-[2-[4-(1,3-dioxolan-2-yl)phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide nih.gov

Vhl Ligands: Design Principles and Evolution for Protac Development

Historical Development and Discovery of Small-Molecule VHL Ligands

The development of small-molecule ligands for E3 ligases was initially a significant hurdle in the field of targeted protein degradation. rsc.orgdundee.ac.uk E3 ligases were often considered "undruggable" because they lack the well-defined active sites found in traditional drug targets like kinases, instead relying on extensive and often shallow protein-protein interfaces (PPIs) for their function. nih.gov Early efforts to identify VHL binders through high-throughput screening (HTS) and virtual screening were largely unsuccessful. nih.gov

The breakthrough came from a rational, structure-guided design approach. acs.org Researchers turned to nature, specifically the interaction between VHL and its native substrate, HIF-1α. nih.gov Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. nih.govtandfonline.com This post-translational modification, particularly at Pro564, creates a high-affinity binding site for VHL, leading to HIF-1α's ubiquitination and degradation. nih.gov

The strategy was to mimic the critical binding epitope of the hydroxylated HIF-1α peptide. nih.gov The (2S,4R)-4-hydroxyproline (Hyp) residue was identified as the key recognition motif, making essential interactions with the VHL protein. tandfonline.comnih.gov Using this hydroxyproline (B1673980) scaffold as a starting point, the first generation of small-molecule VHL inhibitors was developed. Initial designs combined the Hyp core with an isoxazole (B147169) moiety to interact with a crystallographic water molecule and a benzyl (B1604629) group to stack against the Tyr98 residue of VHL. nih.gov This led to the synthesis of compound 15 , which exhibited a binding affinity (IC₅₀) of 4.1 µM. acs.orgnih.gov Though modest, this was a landmark achievement, providing the first non-peptidic small-molecule ligand for VHL and a crucial proof-of-concept that E3 ligase PPIs could be targeted by small molecules. acs.orgtandfonline.com These early peptide-mimicking compounds paved the way for the highly potent VHL ligands used in many of today's clinical-stage PROTACs. frontiersin.org

Structure-Based Design Strategies for VHL Ligand Optimization

Following the initial discovery, structure-based design became the engine for optimizing VHL ligand affinity and properties. rsc.orgdundee.ac.uk X-ray crystallography, in particular, provided high-resolution snapshots of how these ligands bound to the VHL:ElonginB:ElonginC (VCB) complex, revealing key interactions and guiding subsequent medicinal chemistry efforts. nih.govacs.org

The initial ligand, compound 15 , was co-crystallized with the VCB complex, confirming that it bound at the HIF-1α binding site and successfully mimicked the interactions of the native peptide. acs.orgnih.gov This structural information was invaluable, allowing researchers to systematically modify different parts of the molecule to enhance potency. The optimization strategy often involved separately assessing the structure-activity relationships (SAR) of the left-hand side (LHS) and right-hand side (RHS) of the molecule, followed by combinatorial optimization. nih.gov

One of the most significant optimization campaigns led to the development of VH032 . tandfonline.com Building upon the core structure of earlier ligands, a detailed follow-up study introduced a tert-butyl group on the LHS. nih.gov This modification proved essential, as the bulky group fit snugly into a hydrophobic pocket, contributing significantly to the binding affinity. nih.gov This effort culminated in ligand 7 (a precursor to VH032), which showed a nearly 20-fold increase in affinity compared to earlier versions, with a dissociation constant (Kd) of 185 nM. acs.org This compound, later developed into the widely used VH032 , became a cornerstone for VHL-recruiting PROTACs. nih.govtandfonline.comnih.gov Further modifications, such as the α-fluorination in VH101 , led to even greater binding affinity (Kd = 44 nM). tandfonline.com

More recent innovations include the development of covalent VHL ligands. nih.govacs.org These ligands replace the essential, but cell-permeability-limiting, hydroxyproline motif with an electrophilic warhead, such as a sulfonyl fluoride. nih.govacs.orgnih.gov This warhead forms a covalent bond with a specific residue in the VHL binding pocket (e.g., Ser110), offering potential advantages like prolonged target engagement. nih.govimperial.ac.uk This structure-guided approach represents a new frontier in VHL ligand design, moving beyond simple mimicry to create novel interaction modalities. imperial.ac.uk

CompoundKey Structural FeatureBinding Affinity (IC50 / Kd)Reference
Compound 154-(5-oxazoyl)benzylamine on RHS4.1 µM (IC50) nih.gov
Compound 7Amide linkage to tert-leucine on LHS185 nM (Kd) acs.org
VH032Optimized tert-leucine derivative185 nM (Kd) tandfonline.com
VH101α-fluorination on LHS44 nM (Kd) tandfonline.com
VH298Potent derivative for in vivo use80-90 nM (Kd) nih.govmedchemexpress.com

Key Molecular Interactions in VHL Ligand Binding

The high-affinity binding of small-molecule ligands to VHL is achieved by recapitulating the key molecular interactions of the native HIF-1α peptide. nih.gov Crystal structures of ligands bound to the VCB complex have illuminated a consistent network of hydrogen bonds and hydrophobic contacts that are critical for recognition and affinity. nih.govnih.gov

The central (2S,4R)-4-hydroxyproline (Hyp) core is the anchor of the interaction. Its key contacts include:

Hydroxy Group (-OH): Forms crucial hydrogen bonds with the side chains of Serine 111 (Ser111) and Histidine 115 (His115). nih.govnih.gov

Amide NH: The amide proton forms a hydrogen bond with the backbone carbonyl of Histidine 110 (His110). nih.govnih.gov

The right-hand side (RHS) of the ligand, typically an aromatic system, also makes critical contacts:

Aryl Ring: Engages in a favorable stacking interaction with the phenolic side chain of Tyrosine 98 (Tyr98). nih.govnih.gov This interaction is often enhanced with electron-poor aryl groups. nih.gov

RHS Heterocycle: In ligands like compound 15 , the oxazole (B20620) nitrogen forms a hydrogen bond with the side chain of Arginine 107 (Arg107), while an aromatic C-H bond from the heterocycle can interact with the backbone carbonyl of Proline 99 (Pro99). nih.govnih.gov

The left-hand side (LHS) of the ligand occupies a hydrophobic pocket.

tert-Butyl Group: In highly potent ligands like VH032 , the tert-butyl group of the tert-leucine residue fits into a hydrophobic pocket, displacing water molecules and making favorable van der Waals contacts. nih.gov

Cyclopropyl (B3062369) Group: In other optimized ligands, a cyclopropyl group can fit snugly into this pocket, inducing a conformational change in the Arg69 side chain to better accommodate the moiety. nih.gov

These well-defined interactions, confirmed across numerous ligand-VHL co-crystal structures, form the basis of a robust pharmacophore model that continues to guide the design of new and improved VHL ligands for use in PROTACs. nih.govacs.org

Ligand MoietyVHL ResidueInteraction Type
Hydroxyproline -OHSer111, His115Hydrogen Bond
Hydroxyproline Amide NHHis110 (backbone C=O)Hydrogen Bond
RHS Aryl RingTyr98π-π Stacking
RHS Heterocycle (e.g., Oxazole N)Arg107Hydrogen Bond
LHS tert-Butyl GroupHydrophobic PocketHydrophobic Interaction

Linker Design and Engineering in Vhl Protac Conjugates

Chemical Diversity and Structural Characteristics of Linkers (e.g., Alkyl, Polyethylene (B3416737) Glycol)

The most prevalently used linkers in PROTAC design are alkyl chains and polyethylene glycol (PEG) chains. nih.govprecisepeg.com Alkyl linkers, composed of saturated or unsaturated hydrocarbon chains, are synthetically accessible and offer chemical stability. precisepeg.com However, their inherent hydrophobicity can sometimes limit the aqueous solubility of the PROTAC. precisepeg.com

In contrast, PEG linkers, which are made up of repeating ethylene (B1197577) glycol units, confer excellent hydrophilicity, thereby improving the water solubility and biocompatibility of the PROTAC molecule. precisepeg.com The flexibility of PEG linkers can also be advantageous, sometimes enhancing the formation of the ternary complex. acs.org However, PEG linkers may exhibit lower metabolic stability compared to their alkyl counterparts. precisepeg.com

Beyond these common motifs, researchers are increasingly exploring more rigid and functionalized linkers that incorporate structures like piperazine, piperidine, alkynes, and triazoles to fine-tune the properties of the PROTAC. nih.govmusechem.com This growing chemical diversity allows for a more nuanced control over the PROTAC's conformational behavior and its interaction with the biological environment.

Below is an interactive table detailing the characteristics of common linker types:

Linker Type Key Characteristics Advantages Disadvantages
Alkyl Chains Saturated or unsaturated hydrocarbon chains. precisepeg.com Synthetically accessible, chemically stable. precisepeg.com Can be hydrophobic, potentially limiting aqueous solubility. precisepeg.com
Polyethylene Glycol (PEG) Repeating ethylene glycol units. precisepeg.com Excellent hydrophilicity, improves water solubility and biocompatibility. precisepeg.com May have reduced metabolic stability, can be more challenging to synthesize. precisepeg.com

| Rigid Linkers (e.g., piperazine, alkynes) | Incorporate cyclic or unsaturated moieties. nih.govmusechem.com | Can enhance potency, improve pharmacokinetic properties, and provide conformational restraint. nih.govmusechem.com | May reduce flexibility needed for optimal ternary complex formation in some cases. nih.gov |

Influence of Linker Length and Rigidity on Ternary Complex Formation

The length and rigidity of the linker are critical parameters that profoundly influence the formation and stability of the ternary complex. nih.govexplorationpub.com An optimal linker length is essential; if the linker is too short, steric hindrance may prevent the simultaneous binding of the PROTAC to both the POI and the E3 ligase. explorationpub.com Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination to occur. explorationpub.com

The flexibility of the linker also plays a crucial role. researchgate.net While a certain degree of flexibility can be beneficial, allowing the PROTAC to adopt a conformation conducive to ternary complex formation, excessive flexibility can be detrimental. nih.govresearchgate.net More rigid linkers, incorporating elements like phenyl rings or heterocyclic scaffolds, can help to pre-organize the PROTAC into a bioactive conformation, potentially increasing the stability of the ternary complex and enhancing degradation potency. nih.govmusechem.comresearchgate.net The interplay between linker length and rigidity is a key area of optimization in PROTAC design, often requiring an empirical, iterative approach to identify the most effective combination for a given target. nih.govnih.gov

Strategic Selection of Linker Attachment Points on the VHL Ligand Moiety

The point at which the linker is attached to the VHL ligand, often referred to as the exit vector, is a critical determinant of a PROTAC's degradation activity and selectivity. nih.govexplorationpub.comtandfonline.com The choice of attachment site must allow the VHL ligand to maintain its binding affinity for the VHL protein while positioning the linker in a way that facilitates productive ternary complex formation. nih.govnih.gov

Several attachment points on the VHL ligand have been successfully utilized. tandfonline.comresearchgate.net A common strategy involves attaching the linker to the N-terminal amide group of the VHL ligand. tandfonline.com Another frequently used exit vector is the phenolic hydroxyl group on the benzene (B151609) ring of the VHL ligand. researchgate.netnih.gov More recently, the tert-leucine group has been explored as an alternative attachment point. nih.gov The selection of the optimal attachment point is often guided by structural biology, such as X-ray crystallography of the VHL-ligand complex, which can reveal solvent-exposed regions suitable for linker attachment without disrupting key binding interactions. nih.govresearchgate.net

A study by Farnaby et al. (2019) demonstrated the importance of linker attachment in the design of PROTACs targeting BAF complexes in cancer. medchemexpress.commedchemexpress.com Their work, which led to the development of compounds like VHL Ligand-Linker Conjugates 15, underscored how structure-based design can inform the optimal placement of the linker. medchemexpress.commedchemexpress.com

Modulation of Cellular Permeability and Efficacy through Linker Attributes

The linker significantly influences a PROTAC's ability to cross the cell membrane and reach its intracellular target. acs.orgacs.org Due to their bivalent nature, PROTACs often have high molecular weights and polar surface areas, which can present challenges for cell permeability. nih.govacs.org The linker's properties, such as its lipophilicity and the presence of hydrogen bond donors and acceptors, can be modulated to improve this crucial parameter. arxiv.orgacs.org

Mechanistic Elucidation of Vhl Ligand Linker Conjugate Mediated Degradation

Induced Proximity and Ternary Complex Assembly (POI-PROTAC-VHL)

The fundamental mechanism of action for a PROTAC is the induction of proximity between a target protein and an E3 ubiquitin ligase, which would not naturally interact. researchgate.net VHL Ligand-Linker Conjugate 15, as part of a PROTAC, facilitates this by simultaneously binding to the VHL E3 ligase complex and the POI. This bridging action results in the formation of a transient ternary complex, consisting of the POI, the PROTAC molecule, and the VHL E3 ligase (POI-PROTAC-VHL). digitellinc.comnih.gov

The formation of this ternary complex is a critical and often rate-limiting step in the degradation process. nih.gov The linker component of the conjugate plays a pivotal role in this assembly. Its length, rigidity, and chemical composition determine the spatial orientation of the POI relative to the VHL E3 ligase. musechem.com An optimal linker ensures that the two proteins are brought together in a productive orientation that facilitates the subsequent transfer of ubiquitin. If the linker is too short, it may create steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to unproductive binding modes and reduced degradation efficiency.

The successful assembly of the POI-PROTAC-VHL ternary complex brings the E3 ligase's catalytic machinery into close proximity with the surface of the target protein. This sets the stage for the next crucial step in the degradation pathway: ubiquitination.

Allosteric Regulation and Cooperativity in Ternary Complex Stabilization

The stability of the POI-PROTAC-VHL ternary complex is a key determinant of the efficiency of protein degradation. nih.gov This stability is not merely the sum of the individual binding affinities of the PROTAC for the POI and VHL. Instead, the interactions within the ternary complex can be subject to allosteric regulation and cooperativity. nih.gov

Cooperativity refers to the phenomenon where the binding of one protein to the PROTAC influences the binding of the second protein. Positive cooperativity, where the formation of the binary complex (e.g., PROTAC-VHL) enhances the binding affinity for the POI, leads to a more stable ternary complex. researchgate.net This enhanced stability is often the result of favorable protein-protein interactions between the POI and VHL, which are induced by the PROTAC. nih.gov These newly formed interactions can allosterically modulate the conformation of the binding pockets, further strengthening the entire assembly.

The linker's properties are again critical in this context. The flexibility and chemical nature of the linker can influence the conformational landscape of the ternary complex, thereby impacting the potential for favorable protein-protein contacts and positive cooperativity. acs.orgnih.gov Studies have shown that even subtle changes in linker composition can significantly alter the cooperativity and, consequently, the degradation efficacy. nih.gov Therefore, the rational design of the linker is a key strategy to maximize the stability of the ternary complex and achieve potent protein degradation. rsc.org

Conformational Dynamics Guiding Ubiquitination Efficiency

The formation of a stable ternary complex is necessary but not always sufficient for efficient protein degradation. researchgate.net The conformational dynamics of the assembled POI-PROTAC-VHL complex play a crucial role in determining the efficiency of the subsequent ubiquitination step. researchgate.net Ubiquitination involves the transfer of ubiquitin molecules from a ubiquitin-charged E2 conjugating enzyme, which is recruited by the E3 ligase, to specific lysine (B10760008) residues on the surface of the target protein. nih.gov

The linker's flexibility and the resulting conformational ensemble of the ternary complex dictate the spatial presentation of the POI's surface lysine residues to the E2 enzyme's active site. musechem.com A productive conformation will orient accessible lysine residues towards the E2 enzyme, facilitating efficient ubiquitin transfer. Conversely, an unproductive conformation may sequester these lysine residues, hindering ubiquitination and subsequent degradation.

Structure Activity Relationship Sar Studies of Vhl Based Protacs

Correlating VHL Ligand Modifications with Degradation Potency

The VHL ligand component of a PROTAC is fundamental for its activity, as its binding affinity and the orientation it provides for the ternary complex formation directly impact the efficiency of target protein degradation. The VHL ligand in "VHL Ligand-Linker Conjugates 15" is based on the well-established hydroxyproline (B1673980) (Hyp) scaffold, which mimics the endogenous substrate of VHL, hypoxia-inducible factor 1α (HIF-1α). nih.govnih.govresearchgate.net Systematic modifications of this scaffold have yielded crucial insights into the features that govern degradation potency.

Key modifications to the VHL ligand and their effects on PROTAC activity are often focused on the solvent-exposed regions of the ligand when bound to VHL, allowing for the attachment of the linker without disrupting the key interactions required for binding. For instance, the tert-butyl group on the VHL ligand is crucial for potent binding, and its replacement with smaller alkyl groups can lead to a reduction in both binding affinity and degradation efficacy. nih.gov However, a certain degree of modification is tolerated, which is essential for the attachment of the linker.

Furthermore, even subtle changes to the VHL ligand can have profound effects on the degradation potency of the resulting PROTAC. For example, the introduction of a fluorine atom can enhance binding affinity and cellular potency. nih.gov The following table provides representative data on how modifications to the VHL ligand can influence the degradation of a target protein, such as BRD4.

VHL Ligand ModificationTarget ProteinPROTACBinding Affinity (Kd, nM) to VHLDegradation Potency (DC50, nM)Maximum Degradation (Dmax, %)
Standard tert-butylBRD4MZ1~185~25>90
Ethyl group substitutionTBK1Analog of PROTAC 3i~555Reduced potency~80
α-fluoro substitution-VH101 (ligand)44--
Hydroxylation of alkyl group-Compound 19 (analog)~105Reduced cellular activity-

Rational Design and Optimization of Linker Features for Enhanced Activity

The linker connecting the VHL ligand to the target protein-binding ligand is not merely a spacer but plays a critical role in the efficacy of a PROTAC. Its length, composition, and attachment points influence the formation and stability of the ternary complex, as well as the physicochemical properties of the entire molecule. musechem.comnih.gov The linker in "this compound" features a flexible polyethylene (B3416737) glycol (PEG)-like ether chain, a common and effective motif in PROTAC design. musechem.comacs.org

The rational design of linkers involves several key considerations:

Linker Length: The optimal linker length is crucial for inducing a productive ternary complex. A linker that is too short may cause steric clashes, preventing the simultaneous binding of the PROTAC to both the target protein and VHL. Conversely, a linker that is too long might not effectively bring the two proteins into proximity for ubiquitination. nih.gov Studies have shown that for some targets, longer linkers lead to more potent degradation, while for others, a shorter, more rigid linker is preferred. nih.govnih.gov For VHL-based PROTACs targeting TANK-binding kinase 1 (TBK1), linkers shorter than 12 atoms showed no activity, whereas longer linkers were effective. nih.gov

Linker Composition: The chemical nature of the linker affects solubility, cell permeability, and metabolic stability. PEG linkers, like the one in "this compound," are often used to improve solubility and are generally flexible. musechem.comacs.org However, in some cases, more rigid linkers containing cyclic structures like piperazines or piperidines can enhance potency by pre-organizing the PROTAC into a bioactive conformation. researchgate.net The inclusion of ether or alkyl chains is a common strategy, and the ratio of carbon to oxygen atoms can be fine-tuned to balance lipophilicity and solubility. nih.gov

Attachment Points: The points at which the linker is attached to the VHL ligand and the target protein ligand are critical. The linker should be connected to a solvent-exposed region of each ligand to minimize disruption of their binding to their respective proteins. nih.gov Different attachment points can lead to different ternary complex conformations and, consequently, varying degradation efficiencies and selectivity. nih.gov

The following table illustrates the impact of linker length and composition on the degradation of BRD4 by VHL-based PROTACs.

PROTACLinker TypeLinker Length (atoms)Degradation Potency (DC50, nM)Maximum Degradation (Dmax, %)
MZ1PEG~1225>90
ARV-771PEG~11<1>95
PROTAC with 9-atom alkyl linkerAlkyl9Weak degradation<20
PROTAC with 3 PEG unitsPEG~10Weak degradation~30

Strategies for Achieving Target Protein Selectivity

Achieving selectivity for the target protein, especially among closely related family members, is a significant challenge in PROTAC design. While the warhead provides the primary basis for target recognition, the VHL ligand and the linker can also play crucial roles in determining selectivity.

One key strategy for enhancing selectivity lies in the formation of a stable and specific ternary complex. The interactions between the VHL E3 ligase and the target protein, mediated by the PROTAC, can introduce an additional layer of specificity that is not present in the binary interactions of the warhead with its target. For example, a PROTAC can be designed to induce favorable protein-protein interactions between VHL and the desired target protein, while creating unfavorable interactions with off-target proteins.

The properties of the linker are also instrumental in achieving selectivity. A linker of a specific length and rigidity may only allow for the formation of a productive ternary complex with the intended target, while other related proteins are unable to be brought into the correct orientation for ubiquitination. For instance, VHL-recruiting PROTACs have been shown to gain specificity for their target protein compared to the binding profile of the warhead alone. This is in contrast to some PROTACs that recruit other E3 ligases like cereblon (CRBN), which can sometimes lead to more promiscuous degradation of proteins bound by the warhead.

A notable example of achieving selectivity is the development of PROTACs that can selectively degrade one bromodomain-containing protein (e.g., BRD4) over other members of the BET family (e.g., BRD2 and BRD3). This selectivity was achieved through the rational design of the PROTAC, which induced specific protein-protein interactions between VHL and BRD4 that were not possible with BRD2 or BRD3.

Investigation of PROTAC-Induced E3 Ligase Auto-degradation Phenomena

An intriguing phenomenon in the field of PROTACs is the potential for the E3 ligase itself to be ubiquitinated and degraded, a process known as auto-degradation. This can occur with the use of "homo-PROTACs," which are bivalent molecules composed of two identical E3 ligase ligands connected by a linker. nih.gov

In the context of VHL, a homo-PROTAC can dimerize two VHL molecules, leading to one VHL acting as the E3 ligase and the other as the substrate for ubiquitination and subsequent proteasomal degradation. nih.gov This "suicide-type" chemical knockdown offers a novel approach to selectively reduce the cellular levels of VHL. nih.gov

The efficiency of VHL auto-degradation is highly dependent on the linker length and the attachment points on the VHL ligand. Studies have shown that symmetrical homo-PROTACs with a PEG linker of a specific length can induce potent and rapid self-degradation of VHL. For example, the homo-PROTAC CM11, which consists of two VHL ligands connected by a PEG5 linker, has been shown to be a potent VHL degrader. nih.gov

The following table presents data on VHL auto-degradation induced by a VHL-based homo-PROTAC.

CompoundDescriptionConcentration (µM)VHL Degradation (%)Cell Line
CM11VHL Homo-PROTAC (PEG5 linker)1>90HeLa
CM11VHL Homo-PROTAC (PEG5 linker)0.1~75HeLa
VH032VHL Ligand Monomer1<10HeLa

Synthetic Methodologies for Vhl Ligand Linker Conjugates

Modular Synthesis Approaches for PROTAC Construction

The synthesis of PROTACs, including those derived from "VHL Ligand-Linker Conjugates 15," is predominantly guided by a modular approach. chemicalprobes.org This strategy allows for the systematic and efficient assembly of the final heterobifunctional molecule from three distinct components: the E3 ligase ligand, the linker, and the protein of interest (POI) ligand. acs.org The modular design offers significant flexibility, enabling the generation of libraries of PROTACs with varied linker lengths, compositions, and attachment points to optimize degradation efficacy. acs.org

There are three primary strategies for assembling VHL-based PROTACs:

Method A: The linker is first attached to the VHL ligand, creating an intermediate like "this compound". This functionalized VHL ligand-linker moiety is then coupled with the POI ligand. musechem.com

Method B: Conversely, the linker can be initially conjugated to the POI ligand, followed by its reaction with the VHL ligand. musechem.com

Method C: In a more convergent approach, the VHL ligand and the POI ligand are separately functionalized with complementary reactive groups, which are then joined together in a final step. musechem.com

The choice of strategy often depends on the chemical functionalities present on the VHL and POI ligands and the desired final structure of the PROTAC. acs.org The availability of pre-synthesized, functionalized building blocks like "this compound" significantly streamlines the process, favoring Method A and accelerating the discovery of potent degraders. acs.org

Advanced Chemical Coupling Reactions for Linker Integration

The integration of the linker to the VHL ligand is a critical step that relies on a variety of robust and efficient chemical coupling reactions. The selection of the appropriate reaction is dictated by the functional groups present on both the VHL ligand and the linker.

One of the most prevalent methods for connecting linkers to VHL ligands is amide bond formation . acs.orgmusechem.com This reaction typically involves the coupling of a carboxylic acid group on the linker with an amine functionality on the VHL ligand, often facilitated by standard peptide coupling reagents.

Another key reaction is reductive amination , which forms a secondary amine linkage between an aldehyde or ketone on one component and a primary or secondary amine on the other. acs.org This method provides an alternative to amide bond formation and can influence the physicochemical properties of the final PROTAC.

Ether bond formation , often through a Williamson ether synthesis or a Mitsunobu reaction, is also employed. nih.gov For instance, the phenolic hydroxyl group on some VHL ligands can be alkylated with a linker containing a suitable leaving group. nih.gov

More advanced and versatile methods like click chemistry , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), have gained prominence. medchemexpress.com This reaction allows for the efficient and specific formation of a stable triazole ring, connecting the VHL ligand and the linker. Some VHL ligand-linker conjugates are specifically designed as "click chemistry reagents" with terminal alkyne or azide (B81097) groups for this purpose. medchemexpress.com

The table below summarizes some of the common coupling reactions used in the synthesis of VHL-based PROTACs.

Coupling ReactionFunctional Groups InvolvedResulting LinkageKey Features
Amide Coupling Carboxylic Acid + AmineAmideRobust, common, utilizes standard peptide coupling reagents.
Reductive Amination Aldehyde/Ketone + AmineSecondary/Tertiary AmineProvides alternative linker geometry and properties.
Ether Formation Alcohol + Alkyl Halide/MesylateEtherStable linkage, often used with phenolic VHL ligands.
Click Chemistry (CuAAC) Alkyne + AzideTriazoleHigh efficiency, bio-orthogonal, forms a stable linkage.

Synthetic Routes for Introducing Linker Functionalities on VHL Ligands

The synthesis of "this compound" and similar constructs involves a multi-step sequence to build the VHL ligand and attach the linker. The synthesis of the VHL ligand itself is a complex process, often involving the stereoselective construction of the core hydroxyproline (B1673980) scaffold.

A common strategy for synthesizing the VHL ligand component involves a convergent approach where two key fragments, often referred to as the "northern" and "southern" parts, are synthesized separately and then coupled.

The "southern part" often contains the substituted aromatic ring system of the VHL ligand. Its synthesis can involve reactions like a C-H arylation to couple a thiazole (B1198619) moiety to a benzaldehyde (B42025) derivative. acs.org The stereochemistry of the benzylic amine is crucial for VHL binding and is often established using a chiral auxiliary, such as a sulfinamide, to direct a stereoselective Grignard addition. acs.org

The "northern part" typically consists of the dipeptide-like fragment containing the critical hydroxyproline unit. The synthesis of this piece requires careful control of stereochemistry.

Once the core VHL ligand is assembled, the linker is introduced. The point of attachment, or "exit vector," is crucial for the proper orientation of the final PROTAC and its ability to form a productive ternary complex. For many VHL ligands, a common attachment point is the amine functionality. The linker, often bearing a terminal carboxylic acid or other reactive group, is then coupled to the VHL ligand using one of the methods described in section 7.2, most commonly amide bond formation.

The synthesis of the PROTAC ACBI1, as described by Farnaby et al., provides a relevant example of these principles in action. nih.govdundee.ac.ukopnme.com Although the full synthesis of "this compound" is proprietary, the strategies employed for ACBI1 illustrate the general approach. The synthesis of ACBI1 involves the preparation of a VHL ligand and a bromodomain ligand, which are then coupled via a linker. nih.gov This modular approach allows for the variation of each component to optimize the final PROTAC's properties. researchgate.net

The table below outlines a generalized synthetic approach for a VHL ligand-linker conjugate, drawing from established methodologies.

StepDescriptionKey Reactions
1. Synthesis of the VHL Ligand Core Construction of the functionalized hydroxyproline-based VHL ligand.Asymmetric synthesis, peptide coupling, C-H arylation, stereoselective additions.
2. Linker Synthesis Preparation of the linker with appropriate functional groups at each end.Standard organic synthesis techniques to create linkers of varying length and composition (e.g., PEG, alkyl chains).
3. Linker Attachment to VHL Ligand Coupling of the linker to a suitable exit vector on the VHL ligand.Amide coupling, reductive amination, click chemistry.
4. Purification Purification of the final VHL ligand-linker conjugate.Chromatography techniques (e.g., HPLC).

This systematic and modular synthetic framework enables the efficient production of a diverse range of VHL ligand-linker conjugates, such as "this compound," which are indispensable tools for the development of next-generation protein degraders.

Advanced Research Methodologies for Vhl Protac Characterization

Biochemical and Biophysical Assays for E3 Ligase and Target Protein Engagement

The critical first step in PROTAC-mediated degradation is the formation of a ternary complex. researchgate.net Various biochemical and biophysical assays are essential for quantifying the binding affinities of the PROTAC to both the target protein and the VHL E3 ligase individually (binary affinities) and for characterizing the stability and cooperativity of the resulting ternary complex. jove.comnih.gov

Key techniques include:

Surface Plasmon Resonance (SPR): SPR measures binding events in real-time by detecting changes in the refractive index on a sensor chip. jove.com In a typical setup, VHL protein is immobilized on the chip to measure the binding kinetics (association and dissociation rates) and affinity of the PROTAC. jove.comnih.gov To study ternary complex formation, the target protein is introduced along with the PROTAC to measure its binding to the PROTAC-VHL binary complex. jove.com

Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical, label-free technique that measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind. jove.comnih.gov It provides kinetic data on binary and ternary interactions and is often used for its higher throughput compared to SPR. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH). nih.govnih.gov Reverse titrations, where the protein is titrated into a solution of the PROTAC, are often employed to accurately measure the thermodynamics of ternary complex formation and avoid the "hook effect". nih.gov

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay uses a fluorescent donor and acceptor pair, typically attached to the VHL and target proteins. nih.gov A FRET signal is generated only when the two proteins are brought into close proximity by the PROTAC, allowing for the quantification of ternary complex formation in solution. nih.gov

Fluorescence Polarization (FP): FP assays are used to measure binding events in solution. nih.govnih.gov A competitive FP assay, using a fluorescently labeled ligand that binds to VHL (like a FAM-labeled HIF-1α peptide), can be used to determine the binding affinity of a PROTAC's VHL-binding moiety. nih.gov

Interactive Table: Biophysical Assays for PROTAC-VHL Engagement

Assay Principle Key Parameters Measured Primary Application
Surface Plasmon Resonance (SPR) Mass change on a sensor surface alters the refractive index of light. K_D (dissociation constant), k_on (association rate), k_off (dissociation rate) Detailed kinetic analysis of binary and ternary complex formation. jove.comnih.gov
Biolayer Interferometry (BLI) Wavelength shift of reflected light due to molecules binding to a biosensor tip. K_D, k_on, k_off Higher-throughput kinetic screening of PROTAC binding interactions. jove.comnih.gov
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular binding. K_D, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) Full thermodynamic characterization of binding and cooperativity. nih.govnih.gov
TR-FRET Non-radiative energy transfer between donor and acceptor fluorophores in proximity. EC50 for complex formation Homogeneous, high-throughput screening for ternary complex formation. nih.gov

Cellular Assays for Quantifying Protein Degradation and Selectivity

While biophysical assays confirm molecular interactions, cellular assays are crucial to verify that a PROTAC can penetrate the cell membrane, engage its targets, and induce degradation via the ubiquitin-proteasome system. researchgate.net These assays quantify the potency and efficacy of protein degradation.

Western Blotting: This is a conventional and widely used technique to measure the reduction in the level of a target protein in cells treated with a PROTAC. It provides a straightforward qualitative and semi-quantitative assessment of protein degradation. bohrium.com

NanoBRET® and HiBiT Assays: These are live-cell, real-time assays that provide quantitative data on protein dynamics. promega.com The NanoBRET® Target Engagement assay can measure the affinity of a degrader for the VHL E3 ligase within living cells. promega.com The HiBiT system involves tagging the target protein with a small peptide (HiBiT) that can combine with a larger subunit (LgBiT) to produce a luminescent signal. biorxiv.org A decrease in luminescence directly corresponds to the degradation of the HiBiT-tagged protein, allowing for precise kinetic measurements of degradation. biorxiv.org

Flow Cytometry: When coupled with fluorescently labeled antibodies against the target protein, flow cytometry can be used to quantify protein levels on a single-cell basis, providing insights into the heterogeneity of the degradation response within a cell population.

Selectivity Assessment: To assess a PROTAC's selectivity, its degradation profile is often tested against a panel of related proteins or in different cell lines. nih.gov A key finding in PROTAC research is that degradation is often more selective than binding; a PROTAC may bind to many proteins but only induce the degradation of a subset due to the requirement for productive ternary complex formation with VHL. nih.gov

Interactive Table: Cellular Assays for PROTAC Functional Characterization

Assay Principle Key Parameters Measured Primary Application
Western Blot Antibody-based detection of a specific protein separated by size via gel electrophoresis. Change in protein level Standard method for confirming target protein degradation. bohrium.com
NanoBRET®/HiBiT Assays Bioluminescence resonance energy transfer (BRET) or enzyme complementation (HiBiT) in live cells. DC50 (50% degradation conc.), Dmax (max. degradation), degradation kinetics Real-time, quantitative measurement of target engagement and degradation kinetics in a cellular context. promega.combiorxiv.org
Flow Cytometry Antibody-based fluorescent labeling of proteins analyzed at the single-cell level. Percentage of cells with reduced protein, Mean Fluorescence Intensity (MFI) Analyzing degradation response heterogeneity within a cell population.

Application of Quantitative Proteomics for Off-Target Analysis

A critical aspect of developing any therapeutic is understanding its specificity. Quantitative proteomics provides a powerful, unbiased approach to assess the global impact of a VHL-PROTAC on the entire cellular proteome. This is essential for identifying potential off-target effects where the PROTAC might induce the degradation of proteins other than the intended target.

Techniques such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC) and Tandem Mass Tag (TMT) labeling are at the forefront of this analysis. nih.govnih.gov

In a SILAC experiment, two populations of cells are grown in media containing either normal ("light") or heavy-isotope-labeled ("heavy") essential amino acids. nih.govresearchgate.net One population is treated with the PROTAC, while the other serves as a control. The cell lysates are then combined, and proteins are analyzed by mass spectrometry. The ratio of heavy to light peptides for each identified protein reveals its relative abundance, allowing for the precise quantification of changes across the proteome in response to the PROTAC. nih.gov

TMT labeling involves chemically tagging peptides from different samples (e.g., control vs. multiple PROTAC concentrations) with isobaric mass tags. researchgate.net During mass spectrometry analysis, the tags fragment to produce unique reporter ions, the intensities of which are used to quantify the relative abundance of the peptide—and thus the protein—across the different samples. nih.govresearchgate.net This method allows for multiplexed analysis, comparing several conditions simultaneously. researchgate.net

By applying these methods, researchers can generate a comprehensive list of all proteins whose levels significantly decrease upon PROTAC treatment, providing a clear picture of the PROTAC's selectivity and identifying any unintended targets. nih.gov

Computational Chemistry and Molecular Modeling in VHL-PROTAC Design

The large size and flexibility of PROTACs make their rational design a significant challenge. Computational chemistry and molecular modeling have become indispensable tools for streamlining the design process, providing insights that are difficult to obtain through experimental methods alone. chemrxiv.orgresearchgate.net

The three-dimensional structure of the VHL-PROTAC-target ternary complex is paramount as it dictates the stability and productivity of the interaction. researchgate.net Since experimentally determining these structures is often difficult and low-throughput, computational modeling is used to predict them. acs.orgnih.gov

Approaches typically involve:

Protein-Protein Docking: Software like MOE or tools like Rosetta are used to predict how the VHL and target protein will orient themselves with respect to each other. chemrxiv.orgresearchgate.net

Linker Conformational Analysis: The flexible linker is then modeled to bridge the two proteins within the docked orientation. acs.orgnih.gov

Ensemble Generation: Multiple methods are often combined to generate an ensemble of possible ternary complex conformations, as opposed to a single static model. acs.org These predicted structures are then filtered and ranked based on energy and geometric criteria. acs.org The resulting models are crucial for understanding key protein-protein and protein-ligand interactions that stabilize the complex, thereby guiding the optimization of the linker and the binding ligands. chemrxiv.org

Ternary complexes are not static entities; they are dynamic, and their flexibility can be crucial for function. nih.gov Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.govchemrxiv.org

By running MD simulations on a predicted ternary complex structure, researchers can:

Explore the Conformational Landscape: MD allows for the exploration of the different shapes (conformations) the complex can adopt and the relative stability of these states. nih.govdimensioncap.com

Assess Complex Stability: The simulations can reveal whether the PROTAC-induced interactions between VHL and the target protein are stable over time. rsc.org

Analyze Plasticity: The dynamic nature of the complex, including the flexibility of the linker and the induced movements in the proteins, can be analyzed to understand how it might facilitate the proper positioning of lysine (B10760008) residues on the target for ubiquitination. nih.govnih.gov Enhanced sampling techniques are often employed to overcome the time-scale limitations of conventional MD and more thoroughly explore the vast conformational space. chemrxiv.org

Once a reliable model of the ternary complex is generated, it can be used for structure-based virtual screening (SBVS) to accelerate the optimization of the PROTAC molecule. nih.gov SBVS involves computationally docking large libraries of chemical compounds or fragments into the binding sites of the model and using scoring functions to estimate how well they will bind. nih.govscienceopen.com

This approach can be used to:

Optimize Linkers: Screen libraries of different linkers to identify those with optimal length, rigidity, and chemical composition to promote the most stable and effective ternary complex. researchgate.net

Identify New Ligands: Screen for novel warheads or E3 ligase ligands that might improve affinity or selectivity.

Prioritize Synthesis: By screening thousands or millions of virtual compounds, SBVS allows medicinal chemists to prioritize a smaller, more promising set of PROTACs for chemical synthesis and experimental testing, saving significant time and resources. scienceopen.com

Emerging Concepts and Future Directions in Vhl Protac Technology

Development of Dual-Ligand and Multi-Target PROTACs

A novel and promising strategy in PROTAC development is the creation of dual-ligand or multi-target PROTACs. Unlike conventional PROTACs with a single ligand for the protein of interest (POI), these advanced constructs possess multiple binding sites.

Dual-Ligand PROTACs: These molecules typically feature two ligands for the POI and two for the E3 ligase, connected by a branched linker. researchgate.netnih.gov This design aims to increase the avidity and stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. nih.gov Research has shown that dual-ligand PROTACs can lead to a significant increase in degradation efficiency and cytotoxicity in cancer cells compared to their single-ligand counterparts. researchgate.netrsc.org For instance, a dual-ligand PROTAC targeting BET proteins demonstrated a tenfold increase in degradation efficiency. researchgate.netrsc.org This enhanced activity is attributed to a longer-lived ternary complex. nih.gov While concerns about potential self-degradation of the E3 ligase and unfavorable pharmacokinetic properties due to high molecular weight exist, studies have shown that these challenges can be managed. researchgate.netrsc.org For example, some dual-ligand VHL-recruiting PROTACs induced VHL self-degradation only at high concentrations, while effectively degrading the target protein at lower concentrations. rsc.org

Multi-Target PROTACs: The concept of multi-target PROTACs involves designing a single molecule that can simultaneously induce the degradation of multiple disease-relevant proteins. This can be achieved by using a promiscuous kinase inhibitor, for example, which can bind to several kinases. A photoswitchable PROTAC incorporating such an inhibitor has been shown to selectively degrade four different protein kinases upon activation with light. nih.gov This approach holds significant potential for treating complex diseases driven by multiple pathogenic proteins.

Spatiotemporal Control of VHL-PROTAC Activity (e.g., Caged PROTACs)

A significant advancement in PROTAC technology is the ability to control their activity in a specific time and place, known as spatiotemporal control. This is crucial for minimizing off-target effects and enhancing therapeutic precision. frontiersin.org Light-inducible approaches, such as caged PROTACs and photoswitchable PROTACs, are at the forefront of this innovation. frontiersin.orgnih.govnih.gov

Caged PROTACs: This strategy involves attaching a "caging" group, often a photolabile protecting group, to a critical part of the PROTAC molecule, rendering it inactive. researchgate.netchemrxiv.org For VHL-based PROTACs, this caging group is typically appended to the hydroxyl group of the VHL ligand, which is essential for binding to the VHL protein. nih.govresearchgate.netnih.gov The PROTAC remains inert until exposed to a specific wavelength of light, which cleaves the caging group and activates the degrader. researchgate.netchemrxiv.orgnih.gov For example, a caged VHL-PROTAC targeting BRD4 was activated by irradiation with UVA light (365 nm), leading to the degradation of the target protein. frontiersin.orgnih.gov Various photocleavable groups, such as 4,5-dimethoxy-2-nitrobenzyl (DMNB) and diethylamino coumarin (B35378) (DEACM), have been successfully used for this purpose. frontiersin.orgnih.gov

Photoswitchable PROTACs: In contrast to the irreversible activation of caged PROTACs, photoswitchable PROTACs allow for reversible control over their activity. nih.govresearchgate.net This is achieved by incorporating a photoswitchable molecule, most commonly an azobenzene (B91143) group, into the linker region of the PROTAC. frontiersin.orgnih.gov The azobenzene linker can exist in two isomeric forms, trans and cis, which can be interconverted using different wavelengths of light. nih.gov One isomer is designed to be active, promoting the formation of the ternary complex and subsequent protein degradation, while the other is inactive. nih.govresearchgate.net For instance, a VHL-based "photoPROTAC" was developed that remains in an inactive cis form and is switched to an active trans form upon exposure to UVA light (415 nm). The activity can then be switched off again with visible light (530 nm). frontiersin.orgnih.gov This reversible control offers a high degree of precision in regulating protein degradation. nih.gov

Antibody-PROTAC Conjugates for Targeted Delivery Strategies

To enhance the cell-type specificity of PROTACs and improve their pharmacokinetic properties, researchers have developed antibody-PROTAC conjugates (APCs), also known as Degrader-Antibody Conjugates (DACs). nih.govnih.gov This strategy is analogous to antibody-drug conjugates (ADCs) and aims to deliver the PROTAC payload specifically to cells expressing a particular surface antigen. nih.gov

The APC consists of a monoclonal antibody that recognizes a tumor-specific antigen, a PROTAC molecule, and a chemical linker that connects them. nih.gov Upon binding to the target antigen on the cell surface, the APC is internalized, and the active PROTAC is released inside the cell, often within the lysosome. nih.govnih.gov This targeted delivery minimizes systemic exposure and potential off-target toxicities. nih.gov

A proof-of-concept study demonstrated the successful use of an antibody-PROTAC conjugate to selectively degrade BRD4 in HER2-positive breast cancer cells. nih.gov In this work, the PROTAC was conjugated to the antibody trastuzumab, which targets the HER2 receptor. nih.govacs.org The linker was attached to the hydroxyl group of the VHL ligand, effectively "caging" the PROTAC until its intracellular release. nih.govacs.org This approach has been extended to other targets and antibodies, such as a ROR1-targeting APC for solid tumors. nih.gov The development of different linker chemistries, including enzymatically cleavable and disulfide-based linkers, is an active area of research to optimize the stability and release of the PROTAC from the antibody.

Exploration of Alternative E3 Ligases to Expand the Degradation Landscape

While VHL and Cereblon (CRBN) are the most commonly used E3 ligases in PROTAC development, the human genome encodes over 600 E3 ligases. rapidnovor.com The reliance on a limited number of E3 ligases presents a potential limitation, as resistance can develop through mutations or decreased expression of these proteins. nih.gov Therefore, there is a significant effort to discover and utilize alternative E3 ligases to expand the scope of targeted protein degradation. nih.govnih.gov

The rationale for exploring other E3 ligases includes:

Overcoming Resistance: Cells resistant to VHL- or CRBN-based PROTACs may still be sensitive to PROTACs that recruit a different E3 ligase. rsc.org

Tissue-Specific Expression: Some E3 ligases have a more restricted tissue distribution, which could be exploited to develop PROTACs with enhanced tissue selectivity and reduced off-target effects. nih.gov

Expanding the Degradable Proteome: Different E3 ligases may have distinct substrate specificities and cellular localizations, potentially enabling the degradation of proteins that are not effectively targeted by VHL or CRBN.

A fascinating development in this area is the creation of hetero-dimerizing PROTACs that can induce the degradation of one E3 ligase by recruiting another. nih.govresearchgate.netmrc.ac.ukchemrxiv.org For example, a VHL-CRBN hetero-dimerizing PROTAC was designed to induce the degradation of CRBN by hijacking the VHL E3 ligase complex. nih.govmrc.ac.ukchemrxiv.org This demonstrates the feasibility of targeting E3 ligases themselves for degradation, opening up new avenues for modulating the ubiquitin-proteasome system.

Perspectives on Advancements in VHL Ligand-Linker Conjugate Research

The continuous evolution of VHL ligand-linker conjugate research is central to the advancement of VHL-based PROTACs. nih.govresearchgate.netbohrium.comresearchgate.net Key areas of focus include the design of novel VHL ligands and the optimization of linker properties.

VHL Ligand Development: While the hydroxyproline-based VHL ligands have been the cornerstone of VHL-PROTAC design, there is ongoing research to develop new ligands with improved properties. researchgate.net This includes modifications to the core scaffold to enhance binding affinity, selectivity, and physicochemical properties. nih.gov For example, the introduction of a cycloheptyl ring modification has led to the discovery of a highly potent VHL ligand. nih.gov

Linker Optimization: The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and permeability of the molecule. researchgate.netacs.org Research has shown that the length, composition, and attachment point of the linker can significantly impact the formation of a productive ternary complex. acs.orgresearchgate.net The traditional "trial-and-error" approach to linker design is being replaced by more rational strategies, including computational modeling and structural biology, to predict optimal linker architectures. researchgate.netnih.gov Studies are exploring how linker flexibility and polarity influence cell permeability, with findings suggesting that linkers promoting folded conformations that shield polar surface area can enhance cellular uptake. acs.org The development of diverse linker chemistries remains a key strategy to unlock the full potential of VHL-based PROTACs. researchgate.net

Q & A

Q. What is the structural and functional role of VHL Ligand-Linker Conjugates 15 in PROTAC design?

this compound consist of a VHL ligand (targeting the E3 ubiquitin ligase) covalently linked to a PROTAC linker. The conjugate enables the formation of a ternary complex between the target protein, VHL, and the PROTAC, facilitating ubiquitination and proteasomal degradation of the target. Key parameters influencing efficacy include linker length, solubility, and ternary complex stability .

Q. What methodologies are recommended for synthesizing and purifying this compound?

Synthesis typically employs solid-phase peptide chemistry with orthogonal protecting groups for the ligand and linker. Purification involves reverse-phase HPLC under gradient elution conditions, followed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) validation. Partner sites with expertise in linker chemistry and ligand synthesis are critical for optimizing yield and purity .

Q. How do structural parameters of the linker influence PROTAC activity?

Linker length, flexibility, and hydrophilicity directly affect ternary complex formation and degradation efficiency. For example, shorter linkers may restrict conformational flexibility, while longer linkers could reduce cellular permeability. Empirical optimization using biophysical assays (e.g., surface plasmon resonance) and cellular degradation assays is necessary .

Advanced Research Questions

Q. How can researchers validate PROTACs derived from this compound in complex biological systems?

Validation requires a multi-tiered approach:

  • In vitro : Quantify target protein degradation via Western blot or immunofluorescence in cell lines expressing endogenous VHL and the protein of interest (POI).
  • Biophysical assays : Measure binding kinetics (e.g., KdK_d, IC50IC_{50}) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • In vivo : Assess pharmacokinetics (PK) and tissue distribution via LC-MS/MS and mass spectrometry imaging (MSI) .

Q. How can discrepancies between computational predictions and experimental PROTAC efficacy be resolved?

Virtual screening hits (e.g., from pharmacophore modeling) must be experimentally validated using SPR/ITC to confirm binding. If discrepancies persist, evaluate cellular uptake (e.g., via fluorescently labeled PROTACs) or adjust linker chemistry to improve solubility and ternary complex stability .

Q. What strategies address tissue-specific disposition challenges of PROTACs using this compound?

Advanced MSI techniques enable spatial quantification of conjugate distribution in tissues. For example, matrix-assisted laser desorption/ionization (MALDI)-MSI can map PROTAC accumulation in tumor vs. normal tissues, guiding linker modifications to enhance target engagement .

Q. How does linker length optimization impact ternary complex stability?

Systematic screening of linker lengths (e.g., polyethylene glycol [PEG] spacers) combined with cryo-electron microscopy (cryo-EM) or X-ray crystallography can reveal optimal distances for VHL-POI interactions. For instance, a 12-atom linker may maximize degradation efficiency by balancing flexibility and proximity .

Q. Which in vitro models best predict in vivo PROTAC efficacy for VHL-based conjugates?

Use cell lines with endogenous VHL expression and CRISPR-engineered POI knockouts to isolate degradation mechanisms. Co-culture systems (e.g., stromal and tumor cells) can mimic tissue-specific microenvironments, while 3D organoids provide insights into penetration and efficacy .

Data Contradiction and Analysis

Q. How should conflicting data on PROTAC degradation kinetics be interpreted?

Variability may arise from cell-specific VHL expression levels or POI post-translational modifications. Normalize degradation rates to VHL abundance (via qPCR or flow cytometry) and perform dose-response assays across multiple cell lines to identify context-dependent effects .

Q. What analytical frameworks reconcile differences in PROTAC efficacy across studies?

Meta-analyses should account for experimental variables such as:

  • Assay sensitivity (e.g., Western blot vs. proximity ligation assays).
  • Cell culture conditions (e.g., hypoxia, serum concentration).
  • Linker batch variability (e.g., purity, stereochemical consistency).
    Standardized reporting of these parameters is critical for cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.